molecular formula C15H17NS B15346401 N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine CAS No. 72000-05-6

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine

Cat. No.: B15346401
CAS No.: 72000-05-6
M. Wt: 243.4 g/mol
InChI Key: VFEOMGQQESHIDT-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: is a chemical compound characterized by its unique structure, which includes a naphthalene ring, a thietan ring, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine typically involves the following steps:

  • Naphthalene Derivative Preparation: : The starting material, naphthalene, undergoes a series of reactions to introduce the necessary functional groups.

  • Thietan Ring Formation: : The thietan ring is formed through a cyclization reaction, often involving sulfur-containing reagents.

  • Amination and Methylation:

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions at different positions of the naphthalene ring or thietan ring can produce a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used as a probe to study biological systems and interactions.

  • Medicine: : Potential therapeutic applications are being explored, including its use as a drug candidate.

  • Industry: : It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine: can be compared with other similar compounds, such as:

  • N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

  • N,N-dimethylethylenediamine

This compound is unique due to its thietan ring, which imparts distinct chemical properties and reactivity.

Biological Activity

N,N-Dimethyl-3-naphthalen-2-ylthietan-3-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • Molecular Formula: C15_{15}H17_{17}N1_{1}S1_{1}
  • Molecular Weight: 245.37 g/mol

This compound exhibits various biological activities, primarily attributed to its interaction with neurotransmitter systems and cellular pathways. The compound is believed to modulate the activity of certain receptors and enzymes, influencing physiological responses.

Biological Activities

  • Antitumor Activity:
    • Studies have shown that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (leukemia) cells. For instance, compounds with similar structural motifs have demonstrated IC50 values as low as 27.6 μM against MDA-MB-231 cells, indicating potent antitumor properties .
  • Neuropharmacological Effects:
    • The compound may influence neurotransmitter levels and receptor activity in the central nervous system. Similar compounds have been studied for their ability to enhance synaptic transmission and neuroprotection through mechanisms involving the modulation of serotonin and norepinephrine pathways .
  • Antioxidant Properties:
    • Some derivatives exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has been linked to the presence of thiophene and naphthalene moieties in the structure, which facilitate electron donation and radical scavenging .

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of synthesized thieno[2,3-d]pyrimidine derivatives that share structural similarities with this compound. These compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The study indicated that these compounds could reduce neuronal cell death induced by excitotoxicity, likely through modulation of glutamate receptors and enhancement of neurotrophic factor signaling .

Data Summary

Activity TypeCell Line/ModelIC50 Value (μM)Mechanism of Action
AntitumorMDA-MB-23127.6Induction of apoptosis via caspase activation
NeuroprotectionNeuronal culturesNot specifiedModulation of glutamate receptors
AntioxidantDPPH radical scavengingNot specifiedElectron donation from thiophene/naphthalene moieties

Properties

CAS No.

72000-05-6

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine

InChI

InChI=1S/C15H17NS/c1-16(2)15(10-17-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3

InChI Key

VFEOMGQQESHIDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CSC1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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